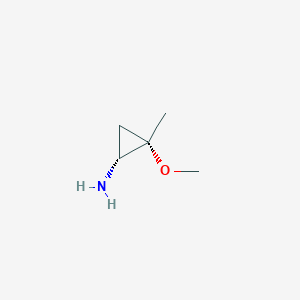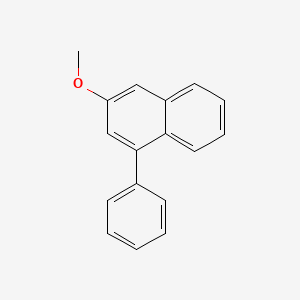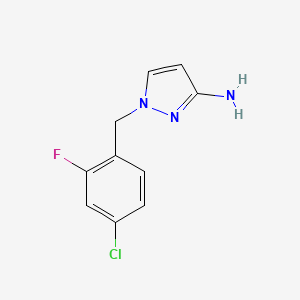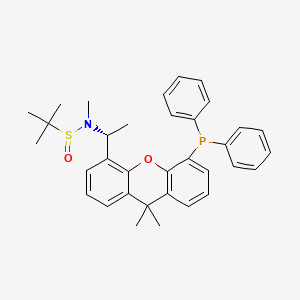
(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the phosphanyl group and the introduction of the sulfinamide moiety. Common reagents used in these reactions include phosphine ligands, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.
Biology
The compound’s potential biological applications include its use as a probe in studying enzyme mechanisms and as a building block in the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals, where its role as a catalyst or ligand can enhance the efficiency and selectivity of various chemical processes.
作用机制
The mechanism by which ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, forming complexes that catalyze various reactions. The sulfinamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
®-MonoPhos: A phosphine ligand used in asymmetric catalysis.
®-Phanephos: Another phosphine ligand with applications in enantioselective synthesis.
(R,R)-TADDOL-derived phosphane-phosphite ligands: Used in enantioselective catalytic arylation reactions.
Uniqueness
What sets ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of phosphanyl and sulfinamide groups, which provides unique reactivity and selectivity in catalytic processes. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds that may only contain one of these functional groups.
属性
分子式 |
C34H38NO2PS |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H38NO2PS/c1-24(35(7)39(36)33(2,3)4)27-20-14-21-28-31(27)37-32-29(34(28,5)6)22-15-23-30(32)38(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h8-24H,1-7H3/t24-,39?/m1/s1 |
InChI 键 |
XEDQKICLGCSFKO-OQMUSNMJSA-N |
手性 SMILES |
C[C@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C |
规范 SMILES |
CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


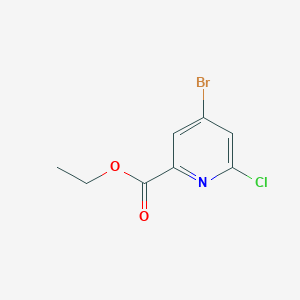
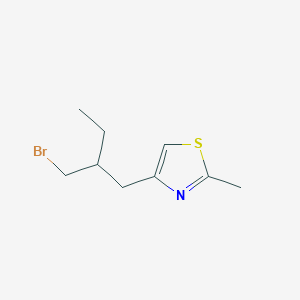
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
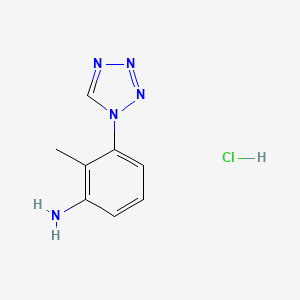
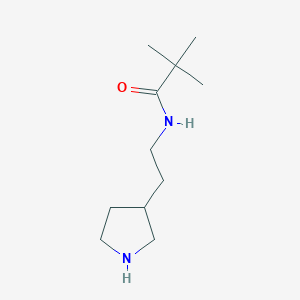
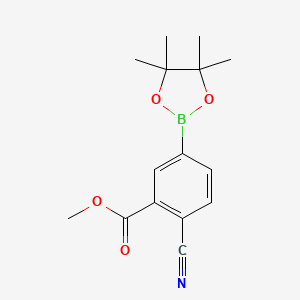
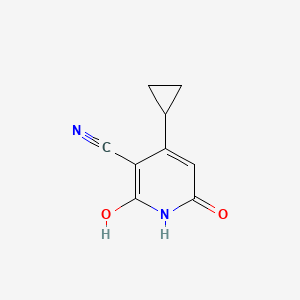
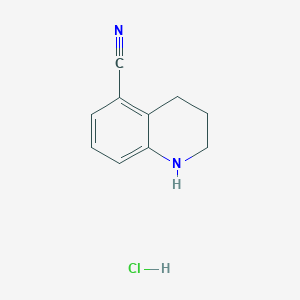
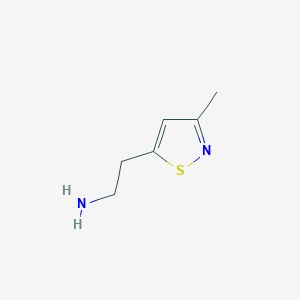
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
